molecular formula C12H13F2N3O2 B2487423 N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide CAS No. 1024506-20-4

N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide

Cat. No.: B2487423
CAS No.: 1024506-20-4
M. Wt: 269.252
InChI Key: IQSCNQIEWHTEOU-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-difluorophenyl group and a formyl group. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, pharmacology, and materials science.

Mechanism of Action

Target of Action

The compound N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide has been identified to target several key proteins in the cell. These include mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) .

Mode of Action

It is known that azole antifungals, which are structurally similar, inhibit the biosynthesis of ergosterol, a constituent of fungal cell membranes . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell function.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are all involved in various cellular processes, including cell growth, proliferation, and survival . By interacting with these targets, the compound could potentially disrupt these processes, leading to downstream effects on cell function.

Result of Action

The result of the compound’s action is likely to be dependent on the specific cell type and the presence of the target proteins. Given its potential targets, it is plausible that the compound could have antifungal or anticancer effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide typically involves the reaction of 2,4-difluoroaniline with piperazine derivatives under controlled conditions. One common method includes the condensation of 2,4-difluoroaniline with 4-formylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide stands out due to its specific combination of a formyl group and a piperazine ring, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O2/c13-9-1-2-11(10(14)7-9)15-12(19)17-5-3-16(8-18)4-6-17/h1-2,7-8H,3-6H2,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSCNQIEWHTEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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